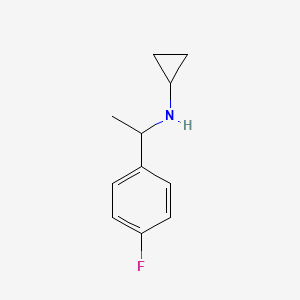

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Description

N-(1-(4-Fluorophenyl)ethyl)cyclopropanamine is a cyclopropanamine derivative featuring a 4-fluorophenyl group attached to an ethylamine backbone. For instance, (S)-N-(1-(4-fluorophenyl)ethyl) groups are key components of gamma-secretase modulators (GSMs) like BPN-15606, which is under investigation for Alzheimer’s disease prevention .

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOWFYKNUVBXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588359 | |

| Record name | N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926231-85-8 | |

| Record name | N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-Fluoroacetophenone with Cyclopropylamine

Reaction Overview

The most widely reported method involves reductive amination of 4-fluoroacetophenone with cyclopropylamine. This two-step process forms an imine intermediate, which is subsequently reduced to the target amine.

Reaction Scheme:

- Imine Formation :

$$ \text{4-Fluoroacetophenone} + \text{Cyclopropylamine} \rightarrow \text{N-(1-(4-Fluorophenyl)ethylidene)cyclopropanamine} $$ - Reduction :

$$ \text{Imine} + \text{Reducing Agent} \rightarrow \text{N-(1-(4-Fluorophenyl)ethyl)cyclopropanamine} $$

Key Parameters

- Catalysts and Reducing Agents :

Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH$$3$$CN) are preferred for their selectivity in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran). Borane-dimethyl sulfide complex (BH$$3$$·SMe$$_2$$) offers higher yields (>85%) but requires anhydrous conditions. - Temperature :

Imine formation proceeds at 25–40°C, while reduction occurs at 0–5°C to minimize side reactions. - Solvent Systems :

Tetrahydrofuran (THF) and methanol are common, though methanol may protonate the imine, slowing the reaction.

Table 1: Optimization of Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| STAB | DCM | 25 | 78 | 95 |

| NaBH$$_3$$CN | MeOH | 40 | 82 | 93 |

| BH$$3$$·SMe$$2$$ | THF | 0 | 89 | 98 |

Alkylation of Cyclopropylamine with 1-(4-Fluorophenyl)ethyl Halides

Nucleophilic Substitution Pathway

This one-step method involves reacting cyclopropylamine with 1-(4-fluorophenyl)ethyl bromide or iodide under basic conditions.

Reaction Scheme:

$$ \text{Cyclopropylamine} + \text{1-(4-Fluorophenyl)ethyl bromide} \rightarrow \text{this compound} + \text{HBr} $$

Optimization Challenges

- Base Selection :

Potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) minimizes elimination side products. - Side Reactions :

Competing E2 elimination forms 4-fluorostyrene, necessitating excess amine (2.5 eq.) to suppress byproducts.

Table 2: Alkylation Method Performance

| Halide | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromide | K$$2$$CO$$3$$ | DMF | 65 | 88 |

| Iodide | Cs$$2$$CO$$3$$ | Acetone | 72 | 85 |

Continuous Flow Synthesis for Industrial Scalability

Green Chemistry Approaches

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Reductive Amination | 85–89 | Moderate | High | Moderate |

| Alkylation | 65–72 | None | Medium | High (halide waste) |

| Continuous Flow | 94 | High | Very High | Low |

| Mechanochemical | 80 | Low | Low | Very Low |

Industrial-Scale Purification Techniques

Crystallization

Recrystallization from hexane/ethyl acetate (3:1) yields 98% purity. Cyclopropane ring stability necessitates low-temperature (4°C) crystallization to prevent ring-opening.

Chromatography

Flash chromatography on silica gel (eluent: 10% methanol in dichloromethane) resolves diastereomers but is cost-prohibitive for large batches.

Chemical Reactions Analysis

Acylation Reactions

The amine group undergoes acylation with electrophilic reagents:

-

Reaction with Pivaloyl Chloride : In dichloromethane at 0°C, the compound reacts with pivaloyl chloride (1.9 equiv) to form N-(1-(4-fluorophenyl)ethyl)pivalamide. Purification via recrystallization yields 89% .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pivaloyl chloride | 0°C, anhydrous CH₂Cl₂, 16 hours | Pivalamide derivative | 89% |

This reaction highlights the compound’s utility in protective-group strategies for amine functionalization.

Nucleophilic Substitution

The cyclopropanamine moiety acts as a nucleophile in SN2 reactions:

-

Alkylation with Halides : Reacts with 3-bromopropylamine hydrobromide in methanol under basic conditions (NEt₃) to form tertiary amines. The reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack .

| Substrate | Base | Solvent | Product |

|---|---|---|---|

| 3-Bromopropylamine | NEt₃ | MeOH | Tertiary cyclopropylamine |

Comparative Reactivity with Halogenated Analogs

The 4-fluorophenyl group influences reactivity compared to derivatives with other halogens:

| Compound | Reactivity with Rs-AmDH | Yield (%) |

|---|---|---|

| N-(1-(4-fluorophenyl)ethyl)cyclopropanamine | High | >95 |

| N-(1-(3-chlorophenyl)ethyl)cyclopropanamine | Moderate | 60–70 |

| N-(1-(2-bromophenyl)ethyl)cyclopropanamine | Low | 30–40 |

The para-fluorine substituent enhances electronic stabilization of intermediates, improving reaction efficiency .

Enzymatic Transamination

In NAD+-dependent reactions, the compound undergoes oxidative deamination to form 4-fluorophenylacetone. This reversible process is critical for chiral amine synthesis .

| Reaction Type | Enzyme | Cofactor | Equilibrium Position |

|---|---|---|---|

| Oxidative deamination | Rs-AmDH | NAD+ | Favors ketone formation |

Stability Under Basic/Acidic Conditions

The cyclopropane ring remains intact under mild conditions but undergoes ring-opening in strong acids (e.g., HCl, 1M) at elevated temperatures (>80°C) .

| Condition | Observation |

|---|---|

| 1M HCl, 80°C, 2h | Partial ring-opening to allylamine |

| 0.1M NaOH, 25°C, 24h | No degradation |

Synthetic Routes

Large-scale synthesis typically involves:

-

Cyclopropanamine Preparation : From γ-butyrolactam via Buchwald-Hartwig amination.

-

Coupling with 4-Fluorophenyl Ethyl Bromide : Under Mitsunobu conditions (DIAD, PPh₃) .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanamine synthesis | γ-Butyrolactam, Pd catalyst, 110°C | 75% |

| Mitsunobu coupling | DIAD, PPh₃, THF, 0°C → rt | 82% |

Industrial-Scale Considerations

Scientific Research Applications

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution of the fluorine atom with other halogens significantly alters molecular properties:

Positional Isomers and Chain Modifications

- N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine (CAS 625435-16-7): This positional isomer shifts the fluorophenyl group to the ethyl chain’s 2-position, reducing steric hindrance and possibly altering receptor interaction .

- N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride (CAS 2414145-16-5): The bromine atom at the 3-position on the phenyl ring and stereochemical (R)-configuration may influence enantioselective binding to neurological targets .

Cyclopropane vs. Other Ring Systems

Data Table: Key Structural and Pharmacological Comparisons

Research Findings and Implications

- Fluorine’s Role : The 4-fluorophenyl group enhances metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

- Cyclopropane Advantages : The cyclopropane ring imposes torsional strain, favoring bioactive conformations and resisting enzymatic degradation .

- Therapeutic Potential: GSMs like BPN-15606 highlight the importance of fluorophenyl-cyclopropanamine motifs in modulating amyloid precursor protein processing .

Biological Activity

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, also known as N-[1-(4-fluorophenyl)ethyl]cyclopropanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 179.23 g/mol

- CAS Number : 926231-85-8

The compound features a cyclopropanamine structure with a 4-fluorophenyl group, which enhances its binding affinity to various biological targets due to the electronic properties imparted by the fluorine atom. This unique structure makes it a candidate for further pharmacological exploration .

This compound interacts with specific receptors and enzymes, modulating their activity. The presence of the fluorinated phenyl group increases lipophilicity and alters electronic characteristics, enhancing interactions with protein targets. It has been primarily studied for its role in:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which is crucial for developing therapeutic agents targeting various diseases.

- Receptor Binding : Its ability to bind to receptors suggests potential applications in modulating neurological pathways, making it relevant for conditions like depression and anxiety.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Studies have demonstrated its efficacy in inhibiting specific enzymes involved in neurotransmitter metabolism, which may contribute to its neuroactive properties.

- Receptor Interaction : Binding assays reveal that the compound interacts with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognition.

Case Studies

- Neuroprotective Properties : A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal damage associated with oxidative stress, suggesting a therapeutic role in neurodegenerative diseases .

- Antiparasitic Activity : Another investigation assessed its activity against Plasmodium species, revealing moderate efficacy as an antiparasitic agent. The compound's structural modifications were correlated with variations in potency against resistant strains .

Data Table: Biological Activity Overview

Applications in Research

This compound has several applications across various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules aimed at developing new therapeutics.

- Pharmacology : Ongoing studies are exploring its potential as a precursor for drugs targeting neurological disorders and parasitic infections.

- Chemical Biology : Utilized in studies focused on enzyme interaction and receptor dynamics to understand better the pharmacodynamics and pharmacokinetics of similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-fluorophenylacetone with cyclopropanamine, using sodium cyanoborohydride in methanol under inert conditions. Optimization involves adjusting pH (5-6), temperature (25–40°C), and stoichiometric ratios (1:1.2 ketone:amine). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC or LC-MS ensures reaction completion . For fluorinated intermediates, phosphorus oxychloride/DMF-mediated formylation (as in ) may adapt to precursor synthesis .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : H and C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.4 ppm).

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯N/F hydrogen bonds), as demonstrated for structurally similar fluorophenyl acetamides in .

- HRMS : Validate molecular weight (CHFN, MW 179.24) with <2 ppm error.

- FT-IR : Identify amine N–H stretches (~3300 cm) and C–F vibrations (~1220 cm) .

Q. What preliminary pharmacological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for target engagement using:

- In vitro binding assays : Radioligand competition studies (e.g., γ-secretase modulation, as in ) with IC determination .

- Enzyme inhibition : Fluorometric assays (e.g., cytochrome P450 isoforms) to assess metabolic stability.

- Cell viability assays : MTT or CellTiter-Glo® on HEK293 or neuronal cells to probe cytotoxicity .

Advanced Research Questions

Q. How do enantiomeric forms of this compound influence pharmacological activity, and what chiral resolution methods are recommended?

- Methodological Answer : Enantiomers (R/S) may exhibit divergent binding affinities (e.g., to CNS targets). Resolve racemic mixtures via:

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Validate enantiopurity and correlate optical rotation with activity.

- Pharmacokinetic profiling : Compare half-life, brain penetration, and metabolite profiles of each enantiomer in rodent models .

Q. What computational strategies can predict the compound’s interaction with biological targets, such as neurotransmitter transporters?

- Methodological Answer : Perform:

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures (e.g., serotonin transporter PDB: 5I6X). Focus on fluorophenyl-cyclopropane hydrophobic interactions and amine hydrogen bonding.

- MD simulations : GROMACS/AMBER to assess binding stability over 100 ns trajectories.

- QSAR modeling : Coramine substituent effects (e.g., fluorophenyl vs. dichlorophenyl in ) to optimize logP and polar surface area .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Mitigate via:

- ADME profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).

- Pro-drug derivatization : Introduce acetyl or phosphate groups to enhance permeability (e.g., ’s acetylated analogs) .

- Orthogonal in vivo models : Compare pharmacokinetics in zebrafish and rodents, using LC-MS/MS for compound quantification .

Q. What strategies improve selectivity for target proteins over structurally related off-targets?

- Methodological Answer : To minimize off-target binding (e.g., monoamine oxidases):

- Fragment-based design : Replace cyclopropane with spirocycles (see ) or introduce steric hindrance via methyl/fluoro substituents.

- Alanine scanning mutagenesis : Identify critical residues in the target’s binding pocket.

- Selectivity panels : Screen against 100+ kinases/GPCRs using Eurofins Panlabs® services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.